Product packaging for Di-tert-butyl succinate(Cat. No.:CAS No. 926-26-1)

Di-tert-butyl succinate

Cat. No.: B1600424
CAS No.: 926-26-1
M. Wt: 230.3 g/mol
InChI Key: GOORECODRBZTKF-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary role of di-tert-butyl succinate (B1194679) in chemical research lies in its utility as a versatile synthetic intermediate. It serves as a fundamental building block for the synthesis of a wide array of more complex organic compounds. google.com The ester functional groups can be readily transformed through various chemical reactions, allowing chemists to introduce new functionalities and construct intricate molecular architectures.

One of the notable applications of di-tert-butyl succinate is in the preparation of monosubstituted succinic acids and their corresponding anhydrides. researchgate.net The process involves the formation of a dianion of tert-butyl succinate, which can then be alkylated. researchgate.net This method has proven to be a valuable strategy for creating derivatives of succinic acid with a single substituent. researchgate.net

Furthermore, this compound is a key starting material in the synthesis of 1,4-diketopyrrolo-[3,4-c]-pyrrole pigments. google.com The purity of the this compound used in this process is crucial, as it directly impacts the quality of the final pigment product. google.com

Overview of Research Trajectories in Succinate Ester Chemistry

The study of succinate esters, including this compound, is a dynamic area of chemical research with several key trajectories. These esters are recognized as valuable chemical intermediates for the production of fine chemicals and pharmaceutical products. google.com

A significant area of investigation is the development of more efficient and sustainable methods for the synthesis of succinate esters. This includes the exploration of different catalysts and reaction conditions to optimize the esterification of succinic acid with various alcohols. researchgate.net For instance, research has explored the use of both acidic and basic catalysts for these transformations. google.comgoogle.com

Another important research direction is the use of succinate esters as precursors to biodegradable polymers. For example, di-sec-butyl succinate, a related compound, is a precursor for poly(butylene succinate) (PBS), a polymer with significant industrial applications due to its biodegradability and thermal stability.

The application of succinate esters in medicinal chemistry and drug delivery is also an active field of study. Succinic esters are being investigated as prodrugs, where the ester linkage is designed to be cleaved in vivo to release an active pharmaceutical ingredient. nih.govnih.gov This approach can be used to improve the solubility, stability, or cellular uptake of a drug. nih.gov For instance, conjugating a diglycine to a succinate ester has been shown to enhance its hydrolysis at physiological pH, potentially boosting the cellular uptake of the attached molecule. nih.gov

Furthermore, the diverse applications of succinate esters continue to expand. Recent studies have explored their use as bioplasticizers for polymers like PVC and as potential fuel additives. researchgate.netresearchgate.net The enzymatic synthesis of succinate esters, particularly in the context of vitamin E derivatives, is another area of growing interest, offering a more environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₂O₄ nih.gov
IUPAC Nameditert-butyl butanedioate nih.gov
CAS Number926-26-1 nih.gov
Molecular Weight230.30 g/mol nih.gov
AppearanceColorless liquid prepchem.com

Interactive Data Table: Synthesis Parameters for this compound

ParameterValueReference
ReactantsSuccinic acid or succinic anhydride (B1165640) and isobutene google.com
CatalystWater-containing acid esterification catalyst (e.g., sulfuric acid) google.com
Molar Ratio (Succinic acid:Isobutene)1:2 to 1:50 google.com
Temperature263 to 333 K google.com
Pressure(1×10⁵) to (25×10⁵) Pa google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B1600424 Di-tert-butyl succinate CAS No. 926-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORECODRBZTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450132
Record name Di-tert-butyl succinate
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URL https://comptox.epa.gov/dashboard/DTXSID50450132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-26-1
Record name Di-tert-butyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-TERT-BUTYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Di Tert Butyl Succinate

Esterification Reactions

Esterification stands as the primary method for synthesizing di-tert-butyl succinate (B1194679). This process typically involves the reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol or an alkene. For di-tert-butyl succinate, the key precursors are succinic acid or succinic anhydride and a source of the tert-butyl group, most commonly isobutene.

Proton-Catalyzed Esterification Strategies

Proton-catalyzed esterification is a well-established and efficient method for the synthesis of this compound. google.com This approach relies on the use of an acid catalyst to facilitate the reaction between the succinic acid derivative and isobutene. google.com The presence of protons accelerates the esterification process, leading to improved reaction rates and yields. google.com

The direct reaction of succinic acid with isobutene in the presence of a proton catalyst is a common method for producing this compound. google.com This process is designed to be robust and economically attractive. google.com A key innovation in this method is the use of a water-containing acid esterification catalyst, which helps to moderate the heat evolved during the reaction and simultaneously increases the yield and purity of the final product. google.com The reaction is typically carried out under pressure and at controlled temperatures to ensure optimal conversion. google.com

ParameterValue
Reactants Succinic acid, Isobutene
Catalyst Water-containing acid catalyst (e.g., aqueous sulfuric acid)
Molar Ratio (Succinic Acid:Isobutene) 1:2 to 1:50 (preferably 1:6 to 1:13) google.comgoogle.com
Temperature 263 to 333 K google.com
Pressure (1x10⁵) to (25x10⁵) Pa google.com

This table presents typical reaction parameters for the proton-catalyzed esterification of succinic acid with isobutene.

Similar to the process with succinic acid, succinic anhydride can also be reacted with isobutene to form this compound. google.comgoogle.com This alternative starting material can influence the reaction conditions and heat evolution. google.com For instance, the reaction involving succinic anhydride has been reported to have a different total reaction heat compared to the reaction with succinic acid. google.com The process still relies on a proton-catalyzed pathway and benefits from the use of aqueous acid catalysts to control the reaction and enhance product purity. google.comgoogle.com

ParameterValue
Reactants Succinic anhydride, Isobutene
Catalyst Water-containing acid catalyst (e.g., aqueous sulfuric acid)
Molar Ratio (Succinic Anhydride:Isobutene) 1:2 to 1:50 (preferably 1:6 to 1:13) google.comgoogle.com
Total Reaction Heat -145 KJ/mol of succinic anhydride google.com

This table outlines typical reaction parameters for the proton-catalyzed esterification of succinic anhydride with isobutene.

The choice and concentration of the acid catalyst significantly impact the synthesis of this compound. While sulfuric acid is a common choice, its concentration is critical; using sulfuric acid at a concentration of no more than 95% by weight is a key aspect of an improved process that reduces heat evolution and increases yield and purity. google.comgoogle.com Generally, 40 to 80% by weight aqueous mineral acids are preferred. google.com The amount of catalyst used is also a crucial parameter, with a typical range being 0.1 to 1.3 moles of esterification catalyst per mole of succinic acid or succinic anhydride. google.com

CatalystConcentration (% by weight)Preferred Substrate
Sulfuric Acid50 - 75 google.comSuccinic Acid (preferably 65-75%) or Succinic Anhydride (preferably 55-65%) google.com
Phosphoric Acid40 - 90 google.comSuccinic Acid or Succinic Anhydride
Organic Sulfonic Acids40 - 90 google.comSuccinic Acid or Succinic Anhydride

This interactive table details the influence of different catalysts and their concentrations on the esterification reaction.

Continuous Flow Synthesis Systems

Continuous flow systems represent a modern approach to chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and potential for scalability.

Microwave-assisted continuous esterification has been developed as a rapid and efficient method for producing dialkyl succinates. mdpi.com This technology utilizes microwave irradiation to accelerate the reaction, significantly reducing the residence time compared to conventional batch processes. mdpi.com In a typical setup, a solution of succinic acid and an acid catalyst in an alcohol is passed through a microwave reactor. mdpi.com This method has been shown to achieve high yields in a matter of seconds. mdpi.com While specific data for this compound is part of the broader research on dialkyl succinates, the principles are directly applicable. The productivity for microwave-assisted continuous esterification using chemical catalysts has been observed to be higher compared to other continuous flow methods like chemoenzymatic synthesis. mdpi.com

ParameterValue
Technology Microwave-assisted continuous flow mdpi.com
Catalyst Homogeneous acid catalyst (e.g., H₂SO₄) mdpi.com
Residence Time Approximately 320 seconds mdpi.com
Temperature 65-115 °C mdpi.com

This table summarizes the key parameters of a microwave-assisted continuous esterification process for dialkyl succinates.

Design and Optimization of Flow Reactor Technologies

The adoption of continuous flow reactors offers significant advantages for the synthesis of succinate esters, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater control over reaction parameters. researchgate.netacs.org The design of these systems often involves tubular or microreactors where reactants are continuously pumped, mixed, and reacted. researchgate.netembrapa.br

Key aspects of designing and optimizing flow reactors for esterification include:

Reactor Type : Plug-flow reactors (PFRs), often in the form of packed-bed or coil reactors, are commonly employed. mdpi.com For instance, a polytetrafluoroethylene (PTFE) tubular reactor can be used for continuous synthesis. embrapa.br The small diameter of these reactors allows for operation at high pressures and temperatures above the solvent's boiling point, which can significantly increase reaction rates and productivity. researchgate.net

Parameter Control : Flow chemistry allows for precise control over residence time, temperature, and stoichiometry. nih.gov Residence time is controlled by adjusting the reactor volume and the flow rate of the reagents. nih.gov This precise control is crucial for optimizing yield and minimizing the formation of byproducts. acs.org

Catalyst Integration : In chemo-catalytic processes, homogeneous catalysts like sulfuric acid can be mixed with the reactant stream before entering the reactor. mdpi.com For biocatalytic syntheses, enzymes like lipase (B570770) can be immobilized within the reactor, creating a packed-bed system that allows for continuous operation and easy catalyst recovery. acs.org

Microwave Assistance : The integration of microwave irradiation with a flow reactor has been shown to accelerate the esterification of succinic acid. A microwave-assisted continuous flow system can achieve high conversion rates in significantly shorter residence times (e.g., around 320 seconds) compared to conventional batch processes. mdpi.comresearchgate.net

Optimization studies focus on variables such as residence time, temperature, and catalyst concentration to maximize product yield. For example, in the microwave-assisted synthesis of diethyl succinate, increasing the residence time from 100 to 320 seconds led to a quantitative conversion of succinic acid. mdpi.com

Table 1. Optimization of Diethyl Succinate Synthesis in a Microwave-Assisted Flow Reactor mdpi.com
Residence Time (s)Succinic Acid Conversion (%)Diethyl Succinate Yield (%)Temperature (°C)
100453275
320100Not specified75

Transesterification Reactions

Transesterification is a key method for synthesizing this compound, involving the reaction of a starting ester, such as dimethyl succinate, with tert-butanol (B103910). masterorganicchemistry.com This process can be catalyzed by bases, acids, or enzymes.

Base-Catalyzed Transesterification Approaches

Base-catalyzed transesterification is a common and efficient route for producing esters. researchgate.net The mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the starting ester. masterorganicchemistry.com

A notable catalytic system for the synthesis of this compound via transesterification of dimethyl succinate with tert-butanol employs a mixture of lithium hydroxide (B78521) (LiOH) and cesium carbonate (Cs₂CO₃). google.com This dual-catalyst system has proven effective in driving the reaction towards completion. In a typical process, dimethyl succinate is reacted with an excess of tert-butanol in a reaction still. The water generated during the reaction is continuously removed to shift the equilibrium towards the product. The use of this specific catalyst mixture allows for high purity and good yields of the target compound. google.com

Table 2. Synthesis of this compound via Transesterification Using a LiOH/Cs₂CO₃ Catalyst google.com
Starting EsterAlcoholCatalyst SystemYield (%)Purity (%)
Dimethyl succinatetert-ButanolLithium Hydroxide & Cesium Carbonate7699

The efficiency of base-catalyzed transesterification is significantly influenced by the properties of the catalyst, particularly its basicity and solubility in the reaction medium.

Basicity : The catalyst must be sufficiently basic to deprotonate the alcohol, generating the nucleophilic alkoxide species that initiates the transesterification. pnnl.gov Stronger bases can accelerate the reaction. However, excessively strong basicity can lead to side reactions like saponification. researchgate.net The combination of a metal hydroxide (a strong base) and a cesium salt may provide an optimal level of basicity for the reaction. Cesium compounds are known for their high basicity and can enhance catalytic activity.

Solubility : The solubility of the catalyst affects whether the process is homogeneous or heterogeneous. Homogeneous catalysts, which are soluble in the reaction mixture, are often highly active. acs.org However, their removal from the final product can be challenging. Heterogeneous catalysts, which are insoluble, are easily separated and recycled, but may exhibit lower activity due to mass transfer limitations. researchgate.net In the case of the LiOH/Cs₂CO₃ system, while the components may have limited solubility in the organic medium, their effectiveness suggests a sufficient interaction at the catalyst-reactant interface. The insolubility of certain resulting catalyst forms can, in fact, facilitate their removal post-reaction. acs.org The choice between homogeneous and heterogeneous catalysis often involves a trade-off between activity and ease of separation. mdpi.com

Enzymatic Transesterification Pathways

Enzymatic methods offer a green and highly selective alternative to chemical catalysis for ester synthesis. wur.nlmdpi.com Lipases are the most commonly used enzymes for these reactions due to their stability in organic solvents and their ability to catalyze esterification and transesterification under mild conditions. mdpi.comresearchgate.net

The biocatalytic synthesis of succinate esters, including those with tertiary alcohol moieties, is a growing field of interest. Immobilized lipases, such as Candida antarctica lipase B (CALB), often commercialized as Novozym 435, are particularly effective biocatalysts for this purpose. mdpi.combeilstein-journals.org

The enzymatic transesterification of a starting ester like dimethyl succinate with tert-butanol can be performed in a continuous flow reactor packed with the immobilized lipase. mdpi.comresearchgate.net This approach combines the benefits of biocatalysis (high selectivity, mild conditions) with those of flow chemistry (high efficiency, easy product separation). researchgate.net Research on the continuous transesterification of dimethyl succinate with other alcohols using lipase CALB has demonstrated the viability of this technology, although yields can sometimes be lower than in chemical catalysis due to factors like enzyme stability and reaction equilibrium. mdpi.com

Table 3. Chemoenzymatic Synthesis of Dialkyl Succinates in a Continuous Flow System mdpi.com
Target EsterStarting EsterAlcoholCatalystYield (%)Residence Time (min)Temperature (°C)
Diethyl succinateDimethyl succinateEthanolLipase CALBLow-to-moderate1440
Dipropyl succinateDimethyl succinatePropanolLipase CALB13-541440
Dibutyl succinateDimethyl succinateButanolLipase CALB13-541440

The synthesis of high-molecular-weight polyesters based on succinic acid also relies heavily on lipase catalysis, demonstrating the enzyme's versatility in forming ester bonds with various diols. researchgate.netwiley.com These studies underscore the potential of enzymatic pathways for producing a wide range of succinate-based molecules. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer chemicals and solvents, energy efficiency, waste minimization, and the use of renewable resources. acs.orgwhiterose.ac.uk

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product, and no atoms are wasted as byproducts. primescholars.com

The synthesis of this compound via the direct esterification of succinic acid with isobutene is an example of a reaction with high atom economy. In this addition reaction, the isobutene molecules add across the carboxylic acid groups of succinic acid, theoretically incorporating all atoms of the reactants into the this compound product.

Reaction: Succinic Acid + 2 Isobutene → this compound

This approach is inherently more atom-economical than substitution reactions that generate leaving groups as byproducts. primescholars.com For instance, a synthesis involving the reaction of a succinyl halide with tert-butanol would produce a halide salt as a byproduct, thus lowering the atom economy. While high-yielding reactions are desirable, a high percent yield does not necessarily equate to a high atom economy if significant amounts of byproducts are formed. primescholars.com

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute a significant portion of the mass in a reaction and contribute heavily to waste generation. sci-hub.se Green chemistry encourages the use of safer, more environmentally benign solvents or, where possible, the elimination of solvents altogether. text2fa.ir

In the synthesis of this compound, traditional methods have sometimes employed solvents like diethyl ether or dioxane. google.com However, these are considered hazardous due to flammability and/or toxicity. nih.gov The pursuit of greener alternatives has led to the investigation of various solvent classes with improved environmental profiles.

Table 1: Comparison of Conventional and Green Solvents

Solvent Class Conventional Examples Green Alternative Examples Key Advantages of Green Alternatives
Ethers Diethyl ether, Dioxane 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Higher boiling point, lower vapor pressure, reduced explosion range. merckmillipore.com
Halogenated Dichloromethane, Chloroform Ethyl acetate, Diethyl carbonate Lower toxicity, increased biodegradability. sci-hub.se

Bio-based esters such as ethyl lactate (B86563) and diethyl succinate are also gaining traction as green solvents. sci-hub.senih.gov For the synthesis of this compound, processes have been developed that utilize the reactant isobutene in excess, allowing it to serve as both a reactant and the reaction medium, thereby reducing the need for an additional solvent. google.com Furthermore, research into ionic liquids has shown their potential as both catalysts and solvents in the synthesis of related succinate esters, offering a recyclable reaction medium. semanticscholar.org

Improving energy efficiency in chemical synthesis is a core tenet of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption. rsc.org Syntheses should ideally be conducted at ambient temperature and pressure. acs.org

In the production of this compound, a key challenge in traditional methods has been the high evolution of heat, particularly during the addition of concentrated sulfuric acid as a catalyst. google.com This necessitates significant energy input for cooling to maintain control over the reaction and ensure safety. google.com

A patented process addresses this by using a water-containing acid catalyst, specifically aqueous sulfuric acid in concentrations of 40-80% by weight. google.com This approach leads to a reduced evolution of heat compared to using concentrated sulfuric acid, which in turn lowers the energy demand for cooling. google.com The reaction can be conducted at relatively low temperatures, between 263 K and 333 K (-10 °C to 60 °C), further contributing to energy savings. google.com

Microwave-assisted synthesis represents another avenue for enhancing energy efficiency in the production of dialkyl succinates, as it can significantly shorten reaction times compared to conventional heating.

The prevention of waste is a primary goal of green chemistry. whiterose.ac.uk This involves designing synthetic routes that minimize the formation of byproducts and developing effective methods for managing and recycling any waste that is generated.

In the synthesis of this compound, the use of concentrated sulfuric acid can lead to the formation of isobutene polymerization products, which are difficult and costly to separate from the desired product. google.com The previously mentioned process using aqueous sulfuric acid not only improves safety and energy efficiency but also leads to a higher yield and improved purity of the final product, thus minimizing waste. google.com

The process also allows for the unreacted isobutene and the solvent (if used) to be recovered and recycled. After the reaction, the mixture is typically neutralized, and the organic phase containing the product is separated. The catalyst and any aqueous components can be managed in a separate waste stream. The crude product is often purified by distillation, and it is noted that adding magnesium oxide during this step can help prevent decomposition and improve the purity of the final product. orgsyn.org

A key aspect of sustainable chemistry is the shift from fossil-based feedstocks to renewable resources. acs.org Succinic acid, a primary reactant for this compound, is recognized as a top platform chemical that can be produced from the fermentation of sugars derived from biomass like sugarcane, corn, and cassava. nih.govnih.gov This bio-based succinic acid provides a renewable starting point for the synthesis of its derivatives, including this compound. mdpi.comresearchgate.net

The other reactant, isobutene, is traditionally derived from petrochemical sources. However, research is ongoing into the production of bio-isobutene from renewable resources, which would allow for the entire this compound molecule to be derived from biomass.

The use of bio-based succinic acid in the synthesis of polyesters like poly(butylene succinate) (PBS) is already established, demonstrating the industrial viability of this renewable feedstock. nih.gov The principles applied in the synthesis of these polymers, including the use of bio-based monomers, can be extended to the production of this compound.

Process Optimization and Engineering for Scalability

Scaling a synthetic process from the laboratory to an industrial scale requires careful optimization of reaction parameters and engineering considerations to ensure safety, efficiency, and economic viability.

For the synthesis of this compound, a patented process provides specific parameters optimized for larger-scale production. google.com This process involves reacting succinic acid or its anhydride with isobutene in the presence of an aqueous acid catalyst. google.com

Table 2: Optimized Parameters for Scalable this compound Synthesis

Parameter Optimized Range/Value Significance for Scalability
Reactant Molar Ratio (Succinic Acid:Isobutene) 1:2 to 1:50 (preferably 1:6 to 1:13) Ensures complete reaction of the succinic acid and allows isobutene to act as a solvent. google.com
Catalyst 40-80% aqueous sulfuric acid Reduces heat evolution, improving safety and control on a large scale. google.com
Catalyst Loading 0.1 to 1.3 moles per mole of succinic acid Balances reaction rate with cost and downstream processing. google.com
Reaction Temperature 263 K to 333 K (-10 °C to 60 °C) Low temperature reduces energy costs for cooling and minimizes side reactions. google.com

Strategies for Yield and Selectivity Improvement

Optimizing the yield and selectivity in the synthesis of this compound is crucial for its economic viability. Research has shown that several factors can be manipulated to enhance the efficiency of the esterification reaction.

One key strategy involves the careful selection and concentration of the acid catalyst. While concentrated sulfuric acid has been traditionally used, studies have demonstrated that using a water-containing acid catalyst, specifically sulfuric acid at a concentration of not more than 95% by weight, leads to a significant reduction in heat evolution during the reaction. google.com This improved thermochemical control contributes to higher yields and purities of the final product. google.com For instance, using 72.3% by weight sulfuric acid has been shown to produce this compound with a purity of over 99% and a yield of approximately 87-88%. google.comgoogle.com

The molar ratio of the reactants also plays a critical role. A molar ratio of succinic acid (or its anhydride) to isobutene in the range of 1:2 to 1:50 is generally employed, with a preferred range of 1:6 to 1:13. google.com This excess of isobutene helps to drive the reaction towards the formation of the desired diester.

Furthermore, the choice of starting material between succinic acid and succinic anhydride can influence the reaction outcome. While both can be used, succinic anhydride has been shown to result in a slightly higher yield and purity under similar reaction conditions. google.com A transesterification method has also been developed, which involves reacting a succinic acid di-primary alkyl ester with a tertiary alcohol in the presence of a mixed catalyst of lithium hydrate (B1144303) and cesium carbonate, reportedly achieving high conversion rates and selectivity. google.com

Table 1: Comparison of Synthetic Strategies for this compound

Parameter Conventional Method (Conc. H₂SO₄) Improved Method (Aqueous H₂SO₄) Transesterification
Catalyst Concentrated Sulfuric Acid 40-80% Aqueous Sulfuric Acid google.com Lithium Hydrate & Cesium Carbonate google.com
Yield Variable, often lower due to side reactions google.com 85-88% google.com High conversion rate reported google.com
Purity Lower, requires extensive purification google.com >99% google.com High selectivity reported google.com
Heat Evolution High and difficult to control google.com Considerably less evolution of heat google.com Not specified
Key Advantage Established method Improved safety, yield, and purity google.com Avoids direct use of corrosive acids

Advanced Purification and Separation Techniques

The purification of this compound is essential to achieve the high purity required for its applications, such as in the synthesis of 1,4-diketopyrrolo-[3,4-c]-pyrrole (DPP) pigments. google.com The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and the acid catalyst.

A standard purification protocol involves several steps. After the reaction is complete, the mixture is typically neutralized with a base, such as sodium hydroxide solution. google.comgoogle.com This is followed by extraction with an organic solvent, commonly petroleum ether, to separate the ester from the aqueous phase. google.comgoogle.com The combined organic phases are then concentrated, often using a rotary evaporator. google.comgoogle.com

The primary and most effective method for obtaining high-purity this compound is fractional distillation under vacuum. google.com To further improve the purity and prevent decomposition during distillation, a small amount of magnesium oxide is often added. google.comgoogle.com This process can yield this compound with a purity exceeding 99%, as determined by gas chromatography. google.comgoogle.com In some cases, multiple distillations may be necessary to achieve the desired purity level, especially if the initial crude product is of lower quality. google.com

For more specialized applications or for the separation of diastereomers in related succinate esters, chromatographic techniques can be employed. orgsyn.orggoogle.com While not explicitly detailed for this compound in the provided context, column chromatography is a standard method for separating complex mixtures in organic synthesis and could be adapted if necessary. rsc.orgrsc.org

Mitigation of Undesired Side Reactions (e.g., Polymerization)

A significant challenge in the synthesis of this compound is the occurrence of side reactions, with the polymerization of isobutene being a primary concern. google.com The highly acidic conditions and exothermic nature of the reaction can promote the formation of isobutene polymers, which are difficult and costly to separate from the desired product. google.com

The use of concentrated sulfuric acid, in particular, exacerbates this issue due to the significant heat generated upon its addition. google.com A key strategy to mitigate this is the use of a water-containing acid catalyst, such as aqueous sulfuric acid with a concentration below 95%. google.com The presence of water helps to moderate the reaction's exothermicity, thereby reducing the rate of isobutene polymerization and leading to a cleaner crude product with higher purity. google.com

Careful control of the reaction temperature is also crucial. Maintaining the temperature within a specific range, typically between 263 K and 333 K, helps to suppress the formation of byproducts. google.com The reaction is often initiated at a lower temperature, which is then gradually increased to ensure a controlled reaction rate. google.com

In the broader context of succinate chemistry, radical polymerization can be an issue when the succinate molecule contains polymerizable double bonds, such as in the case of itaconic acid-derived polymers. mdpi.com While this compound itself is not prone to this type of polymerization, the principles of controlling reaction conditions to minimize side reactions are broadly applicable.

Thermochemical Control and Reproducibility in Manufacturing Processes

Ensuring thermochemical control and reproducibility is paramount for the safe and efficient large-scale manufacturing of this compound. The esterification reaction is exothermic, and uncontrolled heat release can lead to safety hazards, decreased yields, and inconsistent product quality. google.com

A major advancement in this area is the move away from concentrated sulfuric acid to aqueous sulfuric acid as the catalyst. google.com This change significantly reduces the heat evolved during the addition of the acid. For example, the heat of addition for 72.3% sulfuric acid is reported to be -26 KJ/mol of succinic acid, compared to a much higher value for concentrated sulfuric acid. google.com This allows for better temperature management in industrial reactors.

The reaction is typically carried out in an autoclave under controlled pressure, which also contributes to reproducibility. google.com The pressure is generally maintained in the range of (1×10⁵) to (25×10⁵) Pa. google.com By carefully controlling the temperature, pressure, and the rate of addition of the catalyst, manufacturers can achieve consistent reaction profiles and predictable outcomes. google.com

The use of automated control systems in modern chemical plants allows for precise monitoring and adjustment of these parameters, further enhancing the reproducibility of the process. The thermal stability of the final product, this compound, is also an important consideration for its handling and storage. chemeo.commdpi.com

Table 2: Thermochemical Data for this compound Synthesis

Parameter Value (using aqueous H₂SO₄) Reference
Heat Evolving during Sulfuric Acid Addition -26 KJ/mol of succinic acid google.com
Total Reaction Heat -108 KJ/mol of succinic acid google.com
Reaction Temperature Range 263 to 333 K google.com
Preferred Reaction Temperature 283 to 313 K google.com
Reaction Pressure Range (1×10⁵) to (25×10⁵) Pa google.com
Preferred Reaction Pressure (2×10⁵) to (8×10⁵) Pa google.com

Catalysis in Di Tert Butyl Succinate Chemical Transformations

Mechanistic Investigations of Acid Catalysis

Acid catalysis is a cornerstone for the production of di-tert-butyl succinate (B1194679), particularly through the esterification of succinic acid or its anhydride (B1165640) with isobutene. The mechanism of this proton-catalyzed reaction involves a series of well-defined steps initiated by the protonation of a reactant molecule, which enhances its electrophilicity.

The synthesis typically employs a proton-donating acid, such as sulfuric acid, in an aqueous medium. A key process involves the reaction of succinic acid or succinic anhydride with isobutene in the presence of a water-containing acid esterification catalyst. google.com The reaction proceeds via the formation of a tert-butyl carbocation intermediate from isobutene in the acidic environment. This highly reactive carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid group of succinic acid. The stability of the tertiary carbocation is a crucial factor driving the reaction forward. Computational studies on other systems have highlighted the importance of stabilizing these carbocation intermediates to facilitate cyclization and other bond-forming reactions. beilstein-journals.org

A general mechanism for acid-catalyzed esterification involves the following key stages:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the succinic acid, making the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: The π-bond of isobutene acts as a nucleophile, attacking the protonated carbonyl group. Alternatively, and more commonly for tert-butyl esters, the isobutene is protonated to form a stable tert-butyl carbocation.

Carbocation Reaction: The tert-butyl carbocation is attacked by the carboxylic acid's hydroxyl oxygen.

Deprotonation: A final deprotonation step releases the ester product and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. youtube.com

Kinetic studies on the esterification of succinic anhydride with other alcohols, catalyzed by sulfuric acid, have shown that the reaction follows a first-order rate expression with respect to each component. semanticscholar.org A proposed kinetic model involves the initial protonation of the anhydride, followed by an irreversible esterification to the monoester, which is then protonated and reversibly esterified to the diester. semanticscholar.org This two-step process, forming a monoester intermediate, is also applicable to the synthesis of di-tert-butyl succinate.

A patented process highlights the use of 40 to 80% by weight aqueous sulfuric acid for this transformation, with optimal temperatures ranging from 263 to 333 K. google.com The concentration of the aqueous sulfuric acid is a critical parameter; using concentrations below 95% helps to control the exothermic nature of the reaction and improve the yield and purity of the final product. google.com

ParameterValueReference
Reactants Succinic acid or Succinic anhydride, Isobutene google.com
Catalyst 40-80% aqueous Sulfuric Acid google.com
Molar Ratio (Acid:Isobutene) 1:2 to 1:50 google.com
Catalyst Loading 0.1 to 1.3 mol per mol of succinic acid google.com
Temperature 263 to 333 K google.com
Pressure (1×10⁵) to (25×10⁵) Pa google.com

Exploration of Base Catalysis in Esterification and Transesterification

While acid catalysis is common for the direct esterification to produce this compound, base-catalyzed reactions are also significant in the broader context of succinate ester transformations. Base catalysis is particularly relevant for transesterification reactions and for functionalizing the succinate backbone.

One notable base-mediated transformation involves the preparation and alkylation of the dianion of tert-butylsuccinate. researchgate.net In this process, a strong base, such as an amide ion in liquid ammonia (B1221849), is used to deprotonate the carbon atom alpha to the ester group, generating a nucleophilic carbanion. This dianion can then react with various electrophiles (e.g., alkyl halides), providing a powerful method for synthesizing monosubstituted succinic acids and their derivatives. researchgate.net This approach demonstrates the utility of base catalysis in modifying the succinate structure rather than forming the ester itself.

The general mechanism for base-catalyzed transesterification, while not the primary route for this compound synthesis, involves the activation of the alcohol nucleophile. A base removes a proton from the alcohol, generating a more potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of the ester. A tetrahedral intermediate is formed, which subsequently collapses, expelling the original alkoxide group and resulting in the new ester product.

Advancements in Biocatalysis and Enzyme-Mediated Synthesis

The drive towards greener and more sustainable chemical processes has spurred significant interest in biocatalysis. Enzymes, particularly lipases, have emerged as highly efficient and selective catalysts for ester synthesis under mild reaction conditions. These biocatalysts can circumvent the need for harsh acids or bases and often minimize byproduct formation.

The enzyme Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed in the synthesis of polyesters based on succinic acid, such as poly(butylene succinate) (PBS). researchgate.net In these enzymatic polymerizations, bio-based diethyl succinate is reacted with diols like 1,4-butanediol. The enzyme catalyzes the ester bond formation through a well-understood mechanism involving an acyl-enzyme intermediate. This demonstrates the high potential of lipases for creating succinate ester linkages. researchgate.net

Key advantages of enzyme-mediated synthesis include:

High Selectivity: Enzymes can differentiate between similar functional groups, leading to purer products.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benefits: Biocatalysts are biodegradable and derived from renewable resources.

Research has established the feasibility of using lipase catalysis to prepare polyesters from various aliphatic diethyl esters and diols, paving the way for the synthesis of complex succinate-containing polymers and macromers. semanticscholar.org While the direct synthesis of this compound via biocatalysis is not as widely documented, the principles established in the synthesis of other succinate esters and polyesters are highly applicable and represent a promising area for future research.

Comparative Analysis of Heterogeneous and Homogeneous Catalytic Systems

Both homogeneous and heterogeneous catalysts are used in the synthesis of succinate esters, each presenting a distinct set of advantages and disadvantages.

Homogeneous Catalysis: Homogeneous catalysts, such as sulfuric acid, dissolve in the reaction medium, allowing for excellent contact with reactants and often leading to high reaction rates and conversions. google.comsemanticscholar.org The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. This separation often requires costly and energy-intensive steps like neutralization and distillation, which can generate significant waste. In the synthesis of this compound using sulfuric acid, post-reaction workup is a critical consideration. google.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This physical distinction greatly simplifies catalyst recovery and reuse. Solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst-15) and zeolites, have been effectively used for the esterification of succinic acid with alcohols like ethanol. researchgate.netresearchgate.net These catalysts provide acidic sites for the reaction to occur on their surface. For instance, H+-Zeoliteβ was found to be an effective solid acid catalyst in the esterification of succinic acid, achieving high yields. researchgate.net The key advantage is that the catalyst can be easily removed by simple filtration at the end of the reaction, enabling its reuse and facilitating continuous processing.

FeatureHomogeneous Catalysis (e.g., H₂SO₄)Heterogeneous Catalysis (e.g., Amberlyst-15, Zeolites)
Activity/Rates Generally high due to good reactant contactCan be limited by mass transfer/diffusion
Selectivity Can be lower, may promote side reactionsOften higher due to shape-selective properties (zeolites)
Catalyst Separation Difficult; requires neutralization, distillationEasy; simple filtration or decantation
Reusability Not directly reusable without complex recoveryHigh reusability, suitable for continuous processes
Corrosion Often corrosive, requiring specialized equipmentGenerally less corrosive
Waste Generation Higher, due to neutralization saltsLower, promoting a greener process

The choice between a homogeneous and heterogeneous system depends on a trade-off between reaction efficiency and process sustainability, including the costs associated with catalyst recovery and product purification.

Catalyst Design, Optimization, and Sustainable Reusability

The performance of a catalytic system for this compound synthesis is heavily influenced by the catalyst's intrinsic properties and the reaction conditions. Significant research efforts are directed towards designing optimized catalysts that are not only highly active and selective but also robust and reusable.

The efficiency of a catalyst is directly linked to its physical and chemical properties. For acid catalysts, the nature, strength, and concentration of acid sites are paramount.

In Homogeneous Systems: For the synthesis of this compound using sulfuric acid, the water content is a critical design parameter. A patent demonstrated that using aqueous sulfuric acid (40-80 wt%) instead of concentrated acid reduces unwanted side reactions and controls the reaction's exothermicity, leading to higher purity and yield. google.com The optimal concentration balances catalytic activity with the mitigation of side reactions.

In Heterogeneous Systems: For solid acid catalysts like ion-exchange resins and zeolites, properties such as Brønsted acidity, surface area, and pore structure are crucial. researchgate.net The reaction kinetics for the esterification of succinic acid with ethanol using Amberlyst-15 resin show a strong dependence on catalyst loading and temperature. researchgate.net Higher catalyst loading generally increases the reaction rate, but an optimal level must be determined to balance cost and efficiency. Similarly, in the synthesis of poly(butylene succinate) using a supported tetrabutyl titanate catalyst, the viscosity of the product (indicative of molecular weight) showed a non-monotonic relationship with catalyst dosage, peaking at an optimal amount. mdpi.com

The sustainable use of catalysts hinges on their effective recovery and regeneration for multiple reaction cycles.

Heterogeneous Catalysts: The primary advantage of solid catalysts is their straightforward recovery via filtration. mdpi.com For instance, a tetrabutyl titanate catalyst supported on activated carbon used for poly(butylene succinate) synthesis was successfully recovered and reused five times, maintaining high catalytic performance. mdpi.com This demonstrates the excellent recyclability inherent to well-designed heterogeneous systems. Regeneration of these catalysts, if they become deactivated by fouling or poisoning, may involve washing with solvents or thermal treatments to restore their active sites.

Homogeneous Catalysts: Recovery is more challenging. While distillation can separate the catalyst from a higher-boiling product, this is not always feasible. For biocatalysts like enzymes, immobilization on a solid support is a key strategy. Immobilizing an enzyme like CAL-B on an acrylic resin allows it to function as a heterogeneous catalyst that can be easily filtered and reused, combining the high selectivity of an enzyme with the practical process advantages of a solid catalyst.

The continuous development of robust, reusable, and easily recoverable catalysts is essential for making the production of this compound and related compounds more economically viable and environmentally benign.

Reactivity Profiles and Transformative Pathways of Di Tert Butyl Succinate

Ester Cleavage and Hydrolysis Dynamics

The cleavage of the ester linkages in di-tert-butyl succinate (B1194679) is a fundamental transformation that can be initiated under various conditions, primarily through hydrolysis. This process can be catalyzed by either acid or base and involves the breaking of the ester bond to yield succinic acid and tert-butanol (B103910). The specific mechanism of this cleavage is of significant interest due to the presence of the bulky tert-butyl groups.

The hydrolysis of esters typically proceeds via one of two primary mechanistic pathways: acyl-oxygen fission or alkyl-oxygen fission.

Acyl-Oxygen Fission (BAC2 and AAC2): This is the more common pathway for ester hydrolysis. In basic hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (in this case, tert-butoxide) as the leaving group, which is subsequently protonated. In acidic hydrolysis, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water. The subsequent steps mirror the base-catalyzed pathway, leading to the formation of the carboxylic acid and the alcohol.

Alkyl-Oxygen Fission (AAL1): This pathway is less common but is particularly relevant for esters with bulky alkyl groups that can form stable carbocations, such as the tert-butyl group in di-tert-butyl succinate. ic.ac.uk In this mechanism, the bond between the alkyl group and the oxygen atom is cleaved. Under acidic conditions, the ether oxygen of the ester is protonated. Subsequently, the stable tert-butyl carbocation is formed as a leaving group, which then reacts with water to form tert-butanol. This pathway is favored because the formation of the tertiary carbocation is energetically more favorable than the formation of a tetrahedral intermediate, which would be sterically hindered by the bulky tert-butyl groups. The hydrolysis of tert-butyl esters often proceeds through this SN1-type mechanism involving alkyl-oxygen cleavage. ic.ac.uk

The choice between these pathways is influenced by factors such as the structure of the ester, the reaction conditions (pH), and the solvent. For this compound, the AAL1 mechanism involving alkyl-oxygen fission is a significant pathway, especially under acidic conditions, due to the stability of the resulting tert-butyl carbocation.

Reactions with Organometallic Reagents and Derived Chemistry

This compound reacts with potent organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), which are strong nucleophiles and bases. chemeurope.comleah4sci.com The typical reaction involves the nucleophilic addition to the carbonyl carbon of the ester.

The general mechanism is as follows:

First Addition: The organometallic reagent attacks one of the carbonyl carbons of the this compound, forming a tetrahedral intermediate.

Elimination: This intermediate collapses, expelling the tert-butoxide leaving group to form a ketone.

Second Addition: A second molecule of the organometallic reagent attacks the newly formed ketone's carbonyl carbon.

Protonation: An acidic workup protonates the resulting alkoxide to give the final tertiary alcohol product.

This sequence of reactions occurs at both ester functionalities of the this compound molecule.

Reduction Chemistry: Complex Metal Hydride and Classical Reductions

The ester groups of this compound can be reduced to primary alcohols using strong reducing agents, most notably complex metal hydrides.

Lithium Aluminum Hydride (LiAlH4): This is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters and carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction of this compound with LiAlH4 results in the reduction of both ester groups to primary alcohols, yielding 1,4-butanediol. masterorganicchemistry.com The mechanism involves the delivery of a hydride ion (H-) to the carbonyl carbon, followed by the elimination of the tert-butoxide and subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH4): In contrast to LiAlH4, sodium borohydride is a much milder and more selective reducing agent. libretexts.orgwikipedia.org It is generally not reactive enough to reduce esters under standard conditions, although reduction can sometimes be achieved under specific conditions, such as in the presence of certain additives or at higher temperatures. libretexts.orgwikipedia.org Therefore, NaBH4 would typically not be the reagent of choice for the reduction of this compound.

Modified Aluminum Hydrides: To achieve greater selectivity, modified aluminum hydride reagents have been developed. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) is a sterically hindered and less reactive reducing agent than LiAlH4. masterorganicchemistry.comwikipedia.org While it can reduce more reactive functional groups like acid chlorides to aldehydes, it is generally unreactive towards esters. masterorganicchemistry.com This difference in reactivity allows for selective reductions in molecules containing multiple functional groups.

Reducing AgentReactivity with this compoundProduct
Lithium Aluminum Hydride (LiAlH4)High1,4-butanediol
Sodium Borohydride (NaBH4)Low to negligibleNo reaction (typically)
Lithium tri-tert-butoxyaluminum hydrideNegligibleNo reaction

Acyl Group Substitution Reactions and Their Scope

The ester groups in this compound can undergo nucleophilic acyl substitution, where the tert-butoxy (B1229062) group is replaced by another nucleophile. khanacademy.orgmasterorganicchemistry.com This class of reactions allows for the conversion of the diester into other carboxylic acid derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the tert-butoxide leaving group. masterorganicchemistry.com

The feasibility of these reactions depends on the relative basicity of the incoming nucleophile and the leaving group; the equilibrium generally favors the formation of the more stable (less basic) leaving group. masterorganicchemistry.com

Examples of acyl group substitution reactions include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the tert-butyl groups with a different alkyl group.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can yield the corresponding succinamide. This reaction often requires heating.

Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) can convert the ester groups into more reactive acyl chlorides, which are valuable synthetic intermediates. organic-chemistry.org

Alkylation and Condensation Reactions Involving Succinate Dianions

A particularly useful synthetic transformation involving this compound is its conversion into a succinate dianion, which can then be used in alkylation and condensation reactions. researchgate.net The presence of the bulky tert-butyl groups facilitates the formation of a single, predictable product. researchgate.net

The α-protons (the hydrogens on the carbons adjacent to the carbonyl groups) of the succinate backbone are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The use of two equivalents of the base generates the dianion of the succinate.

The dianion of this compound is a powerful nucleophile that can react with various electrophiles in a regioselective manner. researchgate.net This provides a reliable method for the synthesis of monosubstituted succinic acid derivatives. researchgate.net

Alkylation: The dianion reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield a mono-alkylated product. researchgate.net This reaction is highly regioselective, affording a single, predictable structure, which is an advantage over direct alkylation of the diester that can lead to mixtures of products. researchgate.net

Condensation: The dianion can also react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to produce a condensation product. researchgate.net This is analogous to the Stobbe condensation, which involves the reaction of a succinic acid ester with a carbonyl compound in the presence of a strong base. wikipedia.org

These reactions provide a versatile and controlled route to a variety of substituted succinate derivatives, which can be further transformed into other valuable organic compounds.

Reaction TypeElectrophileProduct Type
AlkylationAlkyl HalideMono-substituted succinate
CondensationAldehyde or KetoneCondensation adduct

Stereochemical and Steric Influence of the Di-tert-butyl Moiety on Reactivity

The di-tert-butyl moiety of this compound exerts a profound influence on its reactivity, primarily through steric hindrance. The bulky nature of the two tert-butyl groups significantly impacts the approach of reagents to the ester carbonyls and, more importantly, to the α-carbons. This steric congestion plays a crucial role in dictating the stereochemical outcome of reactions involving the enolate of this compound, often leading to higher levels of selectivity compared to less hindered succinates like dimethyl or diethyl succinate.

The steric bulk of the tert-butyl groups can influence the geometry of the enolate formed upon deprotonation. The formation of a specific enolate isomer (E or Z) is critical in stereoselective reactions, as it dictates the facial selectivity of the subsequent reaction with an electrophile. While detailed studies specifically on this compound enolate geometry are not abundant, the general principles of enolate chemistry suggest that the large tert-butyl groups would favor the formation of the enolate that minimizes steric interactions.

In asymmetric synthesis, the steric hindrance of the di-tert-butyl moiety can be exploited to enhance the facial selectivity of reactions. When a chiral auxiliary is attached to the succinate backbone, the tert-butyl groups can act in concert with the auxiliary to create a highly biased steric environment. This forces incoming electrophiles to approach from the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.

The following table illustrates the conceptual influence of ester group size on the diastereoselectivity of a hypothetical asymmetric alkylation of a succinate enolate controlled by a chiral auxiliary. It is important to note that this table is a qualitative representation based on established principles of stereoselective synthesis, as specific quantitative data for this compound was not found in the provided search results.

Succinate EsterEster GroupRelative Steric BulkPredicted Diastereomeric Ratio (d.r.)Rationale for Predicted Selectivity
Dimethyl SuccinateMethyl (-CH₃)LowModerateMinimal steric hindrance from the methyl groups provides less effective facial discrimination of the enolate.
Diethyl SuccinateEthyl (-CH₂CH₃)MediumGoodIncreased steric bulk of the ethyl groups improves the facial bias, leading to better diastereoselectivity.
This compoundtert-Butyl (-C(CH₃)₃)HighHigh to ExcellentThe very large and bulky tert-butyl groups create a highly congested environment, strongly directing the electrophile to the less hindered face of the enolate, resulting in superior diastereoselectivity.

Furthermore, the bulky tert-butyl groups can also influence the reactivity of the ester carbonyls themselves. Nucleophilic attack at the carbonyl carbon can be sterically hindered, which can sometimes be advantageous in preventing undesired side reactions. For example, in reactions where the desired transformation occurs at the α-carbon, the steric protection of the ester groups by the tert-butyl moieties can reduce the likelihood of nucleophilic acyl substitution.

Di Tert Butyl Succinate As a Strategic Synthon in Advanced Organic Synthesis

Role in the Synthesis of Specialty Chemicals

Di-tert-butyl succinate (B1194679) serves as a key reactant in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction used to synthesize alkylidene succinic acids and their derivatives. juniperpublishers.comucla.eduwikipedia.org These products are valuable specialty chemicals in their own right and can be further elaborated into a variety of other useful compounds. The Stobbe condensation involves the reaction of a succinic ester with a ketone or aldehyde in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. juniperpublishers.comresearchgate.net The use of di-tert-butyl succinate in this reaction is advantageous due to the steric hindrance of the tert-butyl groups, which can influence the stereochemical outcome of the reaction and prevent undesired side reactions. juniperpublishers.com

The initial product of the Stobbe condensation is the salt of a half-ester of an alkylidenesuccinic acid. wikipedia.org Subsequent hydrolysis yields the free alkylidenesuccinic acid. These compounds are important precursors for the synthesis of various specialty chemicals, including polymers, resins, and agrochemicals. For instance, the double bond in the alkylidene succinic acid can be subjected to various transformations, such as hydrogenation, epoxidation, or polymerization, to generate a diverse range of functionalized molecules.

A representative example of the Stobbe condensation using this compound is its reaction with benzophenone (B1666685) in the presence of a strong base to form an alkylidene succinic acid derivative. This reaction highlights the utility of this compound in creating sterically congested molecules that can serve as building blocks for more complex structures.

Table 1: Examples of Stobbe Condensation using Succinic Esters
Carbonyl CompoundSuccinic EsterBaseProduct TypeReference
AcetoneDiethyl succinateSodium ethoxideAlkylidene succinic acid wikipedia.org
BenzophenoneDiethyl succinatePotassium tert-butoxideβ-Carbethoxy-γ,γ-diphenylvinylacetic acid wikipedia.org
Various ketonesThis compoundSodium hydrideAlkylidene succinic acid half-ester researchgate.net

Utilization in the Preparation of Pharmaceutical Intermediates

The succinate moiety is a common structural motif in a number of pharmaceutical agents. This compound, as a protected form of succinic acid, plays a crucial role in the synthesis of key intermediates for several blockbuster drugs. The tert-butyl ester groups act as protecting groups for the carboxylic acid functionalities, allowing for selective reactions at other positions of the molecule. These protecting groups can be readily removed under acidic conditions at a later stage of the synthesis.

For instance, tert-butyl esters are found in the side-chain intermediates of widely prescribed statin drugs such as atorvastatin (B1662188) and rosuvastatin, which are used to lower cholesterol. researchgate.netwjpmr.comrsc.orginternationaljournalssrg.orgscirp.orgnih.govgoogle.comresearchgate.netresearchgate.netgoogle.com The synthesis of these complex molecules often involves the construction of a chiral side chain, and the use of a tert-butyl ester protecting group allows for the necessary chemical transformations to be carried out without affecting the carboxylic acid group.

Furthermore, intermediates derived from tert-butyl esters are utilized in the synthesis of baricitinib (B560044), a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. nih.govresearchgate.netgoogle.comnih.govgoogle.com The synthesis of the azetidine (B1206935) core of baricitinib often involves intermediates where a carboxylic acid functionality is protected as a tert-butyl ester. The robust nature of the tert-butyl ester allows for a variety of reaction conditions to be employed in the construction of the heterocyclic ring system.

Table 2: Pharmaceutical Intermediates Synthesized Using tert-Butyl Esters
DrugIntermediate TypeRole of tert-Butyl EsterReference
AtorvastatinChiral side-chain precursorProtection of the carboxylic acid internationaljournalssrg.orgresearchgate.net
RosuvastatinSide-chain intermediateCarboxylic acid protection researchgate.netwjpmr.comscirp.org
BaricitinibAzetidine core intermediateProtection of a carboxylic acid group nih.govresearchgate.net

Precursor for the Synthesis of Functionalized Succinic Acids and Anhydrides

One of the most powerful applications of this compound is its use as a precursor for the synthesis of a wide range of monosubstituted succinic acids and their corresponding anhydrides. researchgate.net This is typically achieved through the formation of the dianion of this compound, followed by alkylation with a suitable electrophile. The use of a strong base, such as lithium diisopropylamide (LDA), allows for the deprotonation of both α-carbons of the succinate, generating a highly reactive nucleophile.

This dianion can then react with a variety of electrophiles, such as alkyl halides, to introduce a substituent at the α-position. researchgate.net Subsequent acidic workup removes the tert-butyl protecting groups, yielding the corresponding monosubstituted succinic acid. These functionalized succinic acids are valuable building blocks for the synthesis of a wide range of products, including polymers, pharmaceuticals, and agrochemicals.

The monosubstituted succinic acids can be readily converted to their corresponding anhydrides by treatment with a dehydrating agent, such as acetyl chloride or by thermal means. These functionalized succinic anhydrides are themselves important synthetic intermediates, for example, in the preparation of polyesters and polyamides with tailored properties.

Table 3: Synthesis of Monosubstituted Succinic Acids from this compound
Electrophile (Alkylating Agent)Product (after deprotection)Potential Application of ProductReference
Methyl iodide2-Methylsuccinic acidChiral building block, polymer synthesis researchgate.net
Benzyl (B1604629) bromide2-Benzylsuccinic acidPharmaceutical intermediate researchgate.net
Allyl bromide2-Allylsuccinic acidCrosslinking agent, functional monomer researchgate.net

Building Block for Complex Molecular Architectures (e.g., Heterocyclic Systems)

The functionalized succinic acid derivatives obtained from this compound are versatile building blocks for the construction of more complex molecular architectures, including various heterocyclic systems. The two carboxylic acid functionalities, or their corresponding ester or anhydride (B1165640) forms, can be used to form rings through reactions with difunctional reagents.

For example, substituted succinic acids or their anhydrides can be reacted with amines to form succinimides, which are five-membered heterocyclic rings containing an imide functional group. Furthermore, reduction of the succinimide (B58015) can lead to the formation of pyrrolidines, a common heterocyclic motif in many natural products and pharmaceuticals. sigmaaldrich.comnih.govnih.govgoogle.com The substituents introduced via the alkylation of this compound can be used to control the stereochemistry and substitution pattern of the resulting heterocyclic ring.

In addition to the synthesis of heterocycles, the bifunctional nature of succinic acid derivatives makes them suitable for the construction of macrocycles. nih.govnih.govresearchgate.netcam.ac.ukmskcc.org By reacting a functionalized succinic acid derivative with a long-chain diamine or diol, it is possible to form large ring structures. The properties of these macrocycles can be fine-tuned by varying the substituent on the succinic acid backbone.

Conceptual Framework in Protecting Group Chemistry for tert-Butyl Esters

The utility of this compound in organic synthesis is intrinsically linked to the conceptual framework of protecting group chemistry. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions, including basic, nucleophilic, and reducing conditions. libretexts.orgacs.orgorganic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carboxylic acid.

The deprotection of a tert-butyl ester is typically achieved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. libretexts.orgresearchgate.net The mechanism of deprotection involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a volatile gas, which drives the reaction to completion. The mild conditions required for deprotection make the tert-butyl ester a valuable protecting group in the synthesis of sensitive molecules.

This compound can be viewed as a bifunctional molecule where both carboxylic acid groups are protected with the same protecting group. However, it is also possible to selectively deprotect one of the tert-butyl ester groups, leading to the formation of mono-tert-butyl succinate. sigmaaldrich.com This allows for the sequential functionalization of the two carboxylic acid groups, a strategy known as orthogonal protection. organic-chemistry.orguchicago.eduthieme-connect.com This ability to selectively manipulate the two ester groups makes this compound a powerful tool for the synthesis of unsymmetrical derivatives of succinic acid.

Table 4: Deprotection Methods for tert-Butyl Esters
ReagentConditionsAdvantagesReference
Trifluoroacetic acid (TFA)Dichloromethane, room temperatureMild, efficient, volatile byproducts researchgate.net
Hydrochloric acid (HCl)Anhydrous solvent (e.g., dioxane, ethyl acetate)Readily available, inexpensive libretexts.org
Zinc bromide (ZnBr₂)DichloromethaneChemoselective in the presence of other acid-labile groups researchgate.netsemanticscholar.org
Aqueous phosphoric acidMild conditionsEnvironmentally benign, selective organic-chemistry.org

Di Tert Butyl Succinate in Macromolecular Chemistry and Polymer Science

Monomer Applications in Biodegradable Polyester (B1180765) Synthesis: Poly(butylene succinate) (PBS) and Derived Copolymers

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant scientific and industrial interest as a sustainable alternative to conventional plastics. utwente.nlmdpi.com Its favorable characteristics, including balanced mechanical properties, excellent processability, and robust thermal resistance, make it suitable for a wide range of applications, from packaging films to injection-molded products. mdpi.comnih.gov PBS is synthesized through the polycondensation of succinic acid (or its diester derivatives) and 1,4-butanediol. researchgate.netmdpi.com The potential to produce both of these monomers from renewable, bio-based feedstocks further enhances its standing as an environmentally friendly polymer. nih.govresearchgate.net

Polycondensation Mechanisms and Methodologies for PBS

The synthesis of high-molecular-weight PBS is predominantly achieved via a two-stage melt polycondensation process. Two primary routes are employed: direct esterification and transesterification. wikipedia.orglidsen.com

Direct Esterification: This is the most common method for PBS production. wikipedia.org It involves the direct reaction of succinic acid with an excess of 1,4-butanediol. nih.govwikipedia.org

Step 1 (Esterification): Succinic acid and 1,4-butanediol are heated, typically at temperatures between 170°C and 200°C. nih.govnih.gov This initial stage produces low-molecular-weight PBS oligomers and water as a byproduct, which is continuously removed to drive the reaction forward. nih.govwikipedia.org

Step 2 (Polycondensation): The resulting oligomers are then subjected to higher temperatures (around 230-240°C) and high vacuum conditions. nih.govresearchgate.net This step facilitates the transesterification of the oligomers, eliminating excess 1,4-butanediol and significantly increasing the polymer's molecular weight. wikipedia.org

Transesterification: This route utilizes a succinate (B1194679) diester, such as dimethyl succinate (DMS), instead of succinic acid. lidsen.commdpi.com

Step 1 (Transesterification): DMS reacts with 1,4-butanediol in the presence of a catalyst to form oligomers, with methanol being eliminated as a byproduct. lidsen.com

Step 2 (Polycondensation): Similar to the direct esterification route, the oligomers are then polymerized under vacuum at elevated temperatures to achieve a high molecular weight. wikipedia.org

Various catalysts are used to accelerate the polymerization, with titanium-based catalysts like tetrabutyl titanate (TBT) and titanium dioxide/silicon dioxide coprecipitates being highly effective. nih.govresearchgate.net While the direct esterification method is often favored for its shorter reaction times and suitability for industrial production, the transesterification process is also a viable pathway. nih.gov

Method Reactants Byproduct Key Features
Direct Esterification Succinic Acid, 1,4-ButanediolWaterMost common industrial method; shorter reaction time. wikipedia.orgnih.gov
Transesterification Dimethyl Succinate, 1,4-ButanediolMethanolAvoids direct handling of diacid; can be catalyzed enzymatically. lidsen.commdpi.com

Synthesis of Bio-Based PBS and Related Copolyesters from Renewable Resources

A significant advantage of PBS is the potential for its monomers to be derived from renewable resources, classifying it as a bio-based polymer. researchgate.net Succinic acid can be produced efficiently through the bacterial fermentation of sugars like glucose, starch, and xylose, offering a sustainable alternative to the conventional petrochemical route from maleic anhydride (B1165640). researchgate.netresearchgate.net Similarly, 1,4-butanediol, traditionally produced from fossil fuels, can now be manufactured from renewable feedstocks. nih.gov This shift towards bio-based production significantly improves the environmental profile of PBS, aligning it with the principles of a circular economy. utwente.nl The development of bio-based copolyesters, which incorporate other monomers derived from renewable sources like dilinoleic acid, further expands the portfolio of sustainable succinate-derived polymers. mdpi.comresearchgate.net

Co-Polymerization with Diverse Monomers (e.g., Adipic Acid, Cyclic Diesters, Monoacylglycerols)

The inherent properties of PBS, such as its high crystallinity, can be tailored for specific applications through copolymerization. researchgate.net Introducing a second comonomer into the polymer backbone disrupts the chain regularity, which can modify thermal properties, mechanical flexibility, and biodegradation rates. mdpi.com

Adipic Acid: One of the most common comonomers is adipic acid, which results in the formation of poly(butylene succinate-co-adipate) (PBSA). The incorporation of adipate units reduces the crystallinity and melting point of the polymer, leading to increased flexibility and a faster rate of enzymatic degradation compared to PBS homopolymer. mdpi.comresearchgate.netacs.org

Cyclic Diesters: PBS can be copolymerized with cyclic esters like ε-caprolactone through enzymatic ring-opening polymerization/polycondensation. mdpi.comnih.gov The resulting poly(butylene succinate-co-ε-caprolactone) (PBSCL) copolyesters exhibit properties that can be tuned by varying the molar ratio of the two monomer units. mdpi.com

Other Monomers: A variety of other monomers have been incorporated to modify PBS properties. Aromatic units from bis(2-hydroxyethyl) terephthalate (BHET) can be introduced to enhance ductile properties. nih.govresearchgate.net Long-chain diols, such as bio-based dilinoleic diol, can be used to create segmented copolymers with elastomeric properties, where PBS forms the hard, crystalline segments and the long-chain diol units form the soft, amorphous segments. mdpi.comresearchgate.net

Comonomer Resulting Copolymer Primary Effect on Properties
Adipic AcidPoly(butylene succinate-co-adipate) (PBSA)Increased flexibility, faster biodegradation. mdpi.comresearchgate.net
ε-CaprolactonePoly(butylene succinate-co-ε-caprolactone) (PBSCL)Tunable thermal and mechanical properties. mdpi.comnih.gov
Dilinoleic DiolPoly(butylene succinate-dilinoleic succinate) (PBS-DLS)Increased flexibility, elastomeric behavior. researchgate.net
Bis(2-hydroxyethyl) terephthalate (BHET)Poly(butylene succinate-co-terephthalate) (PBST)Improved ductile properties, higher melting temperatures. nih.govumons.ac.be

Functionalization Strategies for Succinate-Derived Polymers

Post-polymerization functionalization is a key strategy for imparting new properties to succinate-derived polymers like PBS without significantly altering their desirable bulk characteristics such as biodegradability and mechanical strength. mdpi.comresearchgate.net This approach involves covalently bonding a small number of functional groups onto the existing polymer chains. researchgate.net

Incorporation of Antioxidant and Photostabilizing Moieties

Aliphatic polyesters like PBS can be susceptible to degradation when exposed to heat and UV radiation. To enhance their stability, antioxidant and photostabilizing moieties can be grafted onto the polymer backbone. mdpi.com A successful approach involves using functionalizing agents that contain sterically hindered phenol groups, which are known for their antioxidant capabilities. mdpi.comresearchgate.net By covalently bonding these moieties to the PBS chain, the resulting material exhibits excellent stability against both thermal and photo-oxidation. mdpi.com This functionalization can produce materials suitable for applications like active and sustainable packaging, where protecting the contents from degradation is crucial. researchgate.netmdpi.com

Radical-Mediated Reactions in Polymer Functionalization

Radical-mediated reactions provide an effective and versatile method for the functionalization of PBS. mdpi.com One prominent technique is the Nitroxide Radical Coupling (NRC) reaction. mdpi.comresearchgate.net The general mechanism involves two main steps:

Macroradical Formation: A radical initiator, such as a peroxide, is used to abstract a hydrogen atom from the PBS backbone, creating a macroradical. mdpi.comresearchgate.net

Radical Coupling: These PBS macroradicals are then rapidly "quenched" by coupling with a stable functional nitroxide radical, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) that carries the desired functionality (e.g., an antioxidant group). mdpi.comresearchgate.net

This process can be conducted either in a polymer solution or directly in the melt. mdpi.comresearchgate.net Melt-based functionalization is often more efficient due to the higher local concentration of reactants and the high viscosity of the medium, which limits macroradical side reactions and promotes rapid coupling with the functional nitroxide molecules. mdpi.com The NRC reaction is robust and highly tolerant of various functional groups, making it a powerful tool for developing novel, functionalized succinate-derived polymers. mdpi.com

Elucidation of Structure-Property Relationships in Succinate-Based Polymers

The incorporation of succinate units into polymer chains plays a pivotal role in defining the ultimate characteristics of the material. The inherent chemical structure of the succinate moiety, whether derived from di-tert-butyl succinate or other succinic acid esters, directly influences the polymer's higher-order structure and its response to thermal and mechanical stimuli. Understanding these relationships is fundamental to designing succinate-based polymers with tailored properties for specific applications, ranging from biodegradable packaging to biomedical devices.

Impact of Succinate Unit Incorporation on Polymer Crystalline Morphology and Thermal Characteristics

The presence and arrangement of succinate units within a polymer backbone are critical determinants of its crystalline nature and thermal behavior. Aliphatic polyesters such as poly(butylene succinate) (PBS), synthesized from succinic acid and 1,4-butanediol, are semi-crystalline materials, and their properties are heavily dependent on this morphology. toyota-ti.ac.jpnih.gov

The crystallization kinetics are also significantly affected. The incorporation of comonomers with side groups, for example, can slow the crystallization rate compared to the homopolymer. mdpi.com Conversely, the addition of nucleating agents or nanofillers can enhance crystallization by providing sites for crystal growth, thereby increasing the nucleation density. mdpi.commdpi.com

Investigations using Fourier Transform Infrared (FTIR) spectroscopy have revealed that the carbonyl (C=O) stretching modes in PBS can be resolved into three distinct absorption bands. These bands correspond to the crystalline phase, the mobile amorphous fraction (MAF), and a rigid amorphous fraction (RAF) or intermediate phase, confirming a three-phase structure in PBS. acs.org The relative content of each phase is sensitive to the crystallization conditions, such as temperature. acs.org Thermogravimetric analysis (TGA) shows that poly(alkylene succinate)s generally exhibit high thermal stability, with decomposition temperatures often ranging between 420 and 430°C. mdpi.com

Table 1: Thermal Properties of Various Succinate-Based Polymers

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)
Poly(ethylene succinate) (PES)-11°C mdpi.com77.25°C - 103°C mocedes.orgmdpi.com~420-430°C mdpi.com
Poly(propylene succinate) (PPSu)-48°C mocedes.orgresearchgate.net~420-430°C mdpi.com
Poly(butylene succinate) (PBS)-36°C researchgate.net112°C - 115°C mocedes.orgwikipedia.org~353°C researchgate.net
Poly(butylene succinate-co-propylene succinate) (7/3 ratio)-80°C nih.gov>300°C nih.gov

Correlation with Macroscopic Mechanical Properties

The macroscopic mechanical properties of succinate-based polymers, such as tensile strength, Young's modulus, and elongation at break, are directly correlated with their underlying crystalline morphology and molecular structure. nih.gov Neat poly(butylene succinate) (PBS) is known for having mechanical properties comparable to those of polypropylene, making it a viable biodegradable alternative for many applications. wikipedia.orgmdpi.com

The degree of crystallinity is a primary factor influencing mechanical performance. A higher degree of crystallinity generally leads to a higher Young's modulus and tensile strength but lower ductility. Copolymerization, which often reduces crystallinity, can be used to tune these properties. For example, in poly(butylene succinate-co-propylene succinate) copolyesters, an increase in the propylene succinate content leads to a decrease in Young's modulus, which is attributed to the loss of crystallinity. nih.gov Similarly, copolymerizing PBS with 2-methyl succinate can significantly improve the elongation at break, but at the cost of reduced tensile strength as the comonomer content increases. mdpi.com

The introduction of fillers or reinforcing agents into a succinate polymer matrix is another effective method to enhance mechanical properties. The creation of nanocomposites, for instance by incorporating organically modified layered silicates into PBS, can lead to improved mechanical characteristics due to the high surface area for polymer-filler interfacial interactions. toyota-ti.ac.jpsemanticscholar.orgacs.org The dispersion of cellulose nanocrystals (CNC) in a PBS copolymer matrix has been shown to remarkably improve both the Young's modulus and tensile strength. mdpi.com However, the effectiveness of such reinforcement depends on the filler type, particle size, and the quality of its dispersion within the polymer matrix. mdpi.comresearchgate.net

Introducing aromatic units into the aliphatic polyester backbone can also significantly enhance mechanical properties. Aliphatic-aromatic copolyesters, such as poly(butylene terephthalate-co-butylene succinate) [P(BT-BS)], can possess superior mechanical and thermodynamic properties compared to their purely aliphatic counterparts while still retaining a degree of biodegradability. umons.ac.beresearchgate.net

Table 2: Mechanical Properties of PBS and its Composites/Copolymers

MaterialYoung's ModulusTensile StrengthElongation at Break
Poly(butylene succinate) (PBS)Decreases with PS content nih.govWeakens with BMS content mdpi.comImproved with BMS content mdpi.com
PBS/Cellulose Nanocrystal CompositesSignificantly improved mdpi.comSignificantly improved mdpi.com-
PBS/Date Palm Fiber CompositesIncreased rigidity observed researchgate.net--
Poly(butylene succinate-co-propylene succinate) (PBSPS)Decreased with increasing PS content nih.gov-Elastic with 0.001 mol% glycerol nih.gov

Environmental Biodegradation and Ecological Fate of Succinate Based Compounds

Biodegradation Pathways and Molecular Mechanisms

The biodegradation of succinate-based polyesters is a multi-step process initiated by microbial enzymatic activity, leading to the breakdown of the polymer structure into simpler molecules that can be assimilated into natural biogeochemical cycles. researchgate.netnih.gov

The primary mechanism for the degradation of succinate-based polyesters is the enzymatic hydrolysis of their ester linkages. researchgate.netmdpi.com This process is catalyzed by extracellular enzymes secreted by microorganisms. researchgate.net These enzymes, which include lipases, esterases, and cutinases, are often low in specificity and can hydrolyze a variety of aliphatic polyesters. researchgate.netnih.govacs.org The enzymes act on the ester bonds within the polymer chains, breaking them down into smaller, water-soluble fragments such as oligomers, dimers, and ultimately monomers like succinic acid and 1,4-butanediol. researchgate.netresearchgate.net

This enzymatic attack is typically a surface erosion process, where the enzymes randomly cleave the ester bonds accessible on the material's surface. acs.orgchemrxiv.org As the polymer chain is shortened, there is a corresponding decrease in molecular weight. nih.gov The rate of this hydrolysis is not significantly affected by the initial molecular weight of the polymer, provided it is above a certain threshold (e.g., Mn > 4000), suggesting that structural factors are more dominant in determining degradability. acs.org

A diverse range of microorganisms, including both bacteria and fungi, are capable of degrading succinate-based compounds. researchgate.netresearchgate.net These microbes utilize the polymers as a source of carbon and energy. researchgate.netmdpi.com The degradation process involves the secretion of the aforementioned hydrolytic enzymes, which break down the polymer into assimilable subunits. researchgate.net

Fungal species have been shown to be particularly effective degraders. Studies have isolated numerous fungi from soil environments that exhibit significant degradation capabilities. researchgate.net For instance, a strain of Aspergillus fumigatus was identified as a rapid degrader of poly(butylene succinate) (PBSu), breaking it down into succinic acid and 1,4-butanediol. researchgate.net Other fungal genera, such as Purpureocillium, Curvularia, Aspergillus, and Penicillium, have also been implicated in the degradation of succinate-based polyesters. nih.gov

Bacteria also play a crucial role. While much of the early research focused on fungi and mixed microbial consortia, specific bacterial strains with PBS-degrading abilities have been identified. nih.gov For example, Terribacillus sp. JY49, a bacterium isolated from a marine environment, has demonstrated significant degradability of PBS films. nih.gov The final products of this complete microbial metabolism are simple inorganic compounds like carbon dioxide and water. researchgate.net

Factors Governing Biodegradation Rates

The rate at which succinate-based compounds biodegrade is not intrinsic to the material alone but is heavily influenced by its molecular architecture and the specific environmental conditions to which it is exposed. nih.gov

The chemical structure of the polymer is a primary determinant of its biodegradability. nih.gov Key factors include:

Crystallinity : The degree of crystallinity significantly impacts the rate of enzymatic hydrolysis. The amorphous (non-crystalline) regions of the polymer are more accessible to enzymes and thus degrade more rapidly than the highly ordered crystalline regions. researchgate.netnih.gov The crystalline cores, composed of tightly packed polymer chains, are less susceptible to enzymatic attack. nih.gov Therefore, polymers with lower crystallinity generally exhibit faster biodegradation rates. researchgate.net

Chemical Composition : The specific monomers used in the polyester (B1180765) chain affect its properties and degradation. Copolymerization, the process of incorporating different monomers, can alter properties like flexibility and hydrophobicity, which in turn influences the rate of degradation. mdpi.comunive.it For example, poly(butylene succinate-co-butylene adipate) (PBSA) tends to biodegrade faster than neat PBS. mdpi.com

Wettability : The ability of the polymer surface to absorb water (wettability) is another important factor, as it facilitates the action of hydrolytic enzymes. unive.it

The environment in which a succinate-based polymer is placed plays a critical role in its degradation timeline. researchgate.net Effective biodegradation requires specific conditions, including adequate humidity, temperature, pH, and the presence of active microbial communities. nih.gov

Environmental ConditionKey Factors Influencing Biodegradation RateTypical Observations for PBS
Composting High humidity, thermophilic temperatures (e.g., 58 °C), high microbial density, neutral to slightly alkaline pH. nih.govadhesion.krmdpi.comConsidered the most favorable environment for rapid biodegradation. mdpi.comresearchgate.net Significant mass loss can occur within a few months. nih.gov Higher surface area (e.g., films vs. granules) leads to faster degradation. mdpi.com
Soil Burial Lower microbial density and temperature compared to composting. adhesion.krSlower degradation rates than in compost. adhesion.kr The rate is influenced by soil type, moisture, pH, and indigenous microbial populations. adhesion.kr
Aquatic Environments (Marine, Freshwater) Temperature, pH, microbial consortia, light exposure. mdpi.commdpi.comDegradation is observed but is generally slower than in compost. mdpi.commdpi.com Temperature is a key factor; degradation is significantly reduced in cold, dark conditions. mdpi.com
Activated Sludge High concentration of diverse microorganisms. researchgate.netGenerally supports biodegradation due to the rich microbial environment. researchgate.net

Studies have shown that PBS degrades much more rapidly in controlled compost environments compared to natural soil burial. adhesion.kr This is attributed to the optimal conditions for microbial growth and enzymatic activity found in compost, including higher temperatures, humidity, and nutrient availability. adhesion.kr In aquatic systems, factors like temperature are critical; degradation of PBS films was observed in warm, sunlit water, while no significant particle formation occurred in simulated cold, deep water conditions over 12 weeks. mdpi.com

Microplastic Formation and Associated Environmental Implications from Biodegradable Polymers

A significant ecological concern associated with the degradation of biodegradable polymers, including succinate-based ones like PBS, is the formation of microplastics. mdpi.comresearchgate.net The degradation process is not an immediate conversion of the bulk material into simple molecules. Instead, it often proceeds through a process of fragmentation, where the material becomes brittle and breaks down into smaller pieces. nih.govresearchgate.net

These fragments, termed biodegradable microplastics (BMPs), are generated during the intermediate stages of degradation before complete mineralization is achieved. mdpi.com The formation of these particles is influenced by the polymer's chemistry and the environmental conditions. mdpi.com For instance, hydrolytic degradation in aquatic environments can lead to embrittlement and the release of micro-sized particles. mdpi.com While these BMPs are expected to have a shorter environmental lifetime than microplastics from conventional, non-degradable polymers, their transient presence raises concerns about their potential ecological impact. mdpi.com

Comprehensive Life Cycle Assessment for Sustainable Production

A comprehensive Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of a chemical compound from "cradle-to-gate," encompassing raw material extraction, processing, and final production. For di-tert-butyl succinate (B1194679), the LCA is heavily influenced by the production method of its precursor, succinic acid. Traditionally derived from fossil fuels, succinic acid can now be produced via fermentation of renewable biomass, offering a potentially more sustainable pathway. mdpi.comdtu.dk

The environmental performance of bio-based succinic acid varies significantly depending on the feedstock used and the energy inputs required for cultivation, fermentation, and purification. researchgate.netresearchgate.net LCAs have been conducted to compare the global warming potential (GWP), measured in kilograms of CO2 equivalent per kilogram of succinic acid (kg CO₂ eq/kg SA), for various production routes. These studies consistently show that bio-based production methods can offer substantial greenhouse gas (GHG) reductions compared to the conventional petrochemical route derived from maleic anhydride (B1165640). mdpi.comepa.gov

Below are data tables summarizing findings from various LCA studies, comparing the greenhouse gas emissions of producing succinic acid from different feedstocks.

Table 1: Comparative Greenhouse Gas Emissions for Succinic Acid Production
Production Pathway / FeedstockGHG Emissions (kg CO₂ eq / kg SA)Reference
Petrochemical (from Maleic Anhydride)~7.7 - 8.5 researchgate.net
Bio-based (from Sorghum Grain)0.87 researchgate.net
Bio-based (from Sugarcane Bagasse)1.39 acs.org
Bio-based (from Corn-derived Dextrose)~1.9 - 4.5 epa.gov
Bio-based (from Giant Reed)1.95 researchgate.net
Table 2: Analysis of Different Bio-based Fermentation and Purification Routes
Bio-based ProcessKey Findings on Environmental ImpactReference
Low pH Yeast Fermentation with Direct CrystallizationFound to have significantly lower GHG emissions and non-renewable energy use compared to other fermentation routes and petrochemical options. researchgate.netepa.gov
Anaerobic Fermentation with ElectrodialysisHigher environmental impact than low pH yeast fermentation, but the difference diminishes when a cleaner electricity mix is used for the energy-intensive purification step. epa.gov
Production from Sugarcane JuiceDemonstrated the potential to reduce environmental impacts by 70-99% compared to the petrochemical route, though the agricultural stage (fertilizers, pesticides) is a major impact contributor. mdpi.com
Production from Waste BreadShowed a better environmental profile than the fossil-based system, but GHG emissions were about 50% higher than processes using feedstocks like corn or sorghum. researchgate.net

These assessments underscore that the sustainability of di-tert-butyl succinate is intrinsically linked to the upstream production of its chemical building blocks. The transition to bio-based succinic acid presents a significant opportunity to reduce the carbon footprint, although optimization of agricultural practices and purification technologies is essential to minimize environmental trade-offs. mdpi.comdtu.dk

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules at the atomic level. DFT methods are widely used due to their favorable balance of accuracy and computational cost. nih.gov Application of DFT to Di-tert-butyl succinate (B1194679) would provide fundamental insights into its geometry, stability, and reactivity.

Conformational Analysis of Di-tert-butyl Succinate and Related Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which possesses multiple rotatable bonds. This analysis involves identifying the various spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable structures.

For flexible molecules, a multitude of conformers can exist due to rotation around single bonds. Computational methods, such as DFT, are employed to systematically explore the potential energy surface of the molecule. nih.gov By calculating the energy of numerous potential structures, researchers can identify local and global energy minima, which correspond to stable conformers. nih.govmdpi.com For instance, studies on related cyclic molecules like cis-1,4-di-tert-butylcyclohexane have successfully used computational methods alongside experimental techniques like NMR spectroscopy to identify and characterize different conformations, such as chair and twist-boat forms, and to determine the energy barriers between them. nih.gov A similar DFT-based conformational search for this compound would involve mapping the potential energy surface by systematically rotating the dihedral angles of the ester groups and the central C-C bond to locate the most energetically favorable geometries.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Key Stabilizing Interactions
Anti~180°0.00 (Global Minimum)Minimized steric hindrance
Gauche~60°Data not availablePotential for intramolecular interactions

Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound require dedicated computational studies.

Prediction of Electronic Structure and Spectroscopic Parameters

DFT calculations are highly effective for predicting the electronic structure of a molecule, which in turn governs its chemical behavior and spectroscopic properties. aps.org Key parameters derived from these calculations include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

Furthermore, DFT can be used to simulate various types of spectra. For example, by calculating vibrational frequencies, one can predict the infrared (IR) and Raman spectra of this compound. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Although specific studies on this compound are not available, research on related succinate dianions has utilized computational methods to interpret X-ray absorption spectroscopy data, revealing differences in electronic structure and bonding. rsc.org

Table 2: Predicted Electronic Properties from a General DFT Calculation

ParameterDescriptionPredicted Information for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and stability
Dipole MomentMeasure of molecular polarityInfluences solubility and intermolecular forces

Note: The values for these parameters for this compound would need to be determined by specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the reaction pathway from reactants to products, including the identification of high-energy transition states and any intermediate species. mdpi.com The energy of the transition state determines the activation energy barrier of a reaction, which is a key factor in reaction kinetics. researchgate.net

While no specific reaction mechanism studies for this compound were found, DFT has been widely applied to elucidate mechanisms for other organic reactions. For example, the mechanism of the Kolbe-Schmitt reaction involving di-tert-butylphenol has been theoretically studied to determine the favorability of different reaction pathways by calculating the Gibbs free energies of intermediates and transition states. researchgate.net A similar approach for reactions involving this compound, such as its hydrolysis or Stobbe condensation, would involve locating the transition state structures and calculating the energy barriers, thereby providing a detailed molecular-level understanding of the reaction process. youtube.com

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and macroscopic properties of materials.

There is a lack of published MD simulation studies focused specifically on materials composed primarily of this compound. However, MD simulations have been applied to study polymers and blends containing related succinate structures, such as poly(butylene succinate) (PBS). rsc.org These studies investigate properties like the compatibility of polymer blends, interfacial tension, and mechanical properties by simulating the system at an atomistic level. rsc.org For instance, MD simulations have been used to assess how different copolymer architectures affect the compatibilization of immiscible polymer blends. rsc.org

If applied to this compound, MD simulations could be used to predict various material properties. For example, simulations of liquid this compound could determine its density, viscosity, and diffusion coefficients at different temperatures. In a solid state, MD could be used to explore its crystal structure and predict mechanical properties. Furthermore, MD simulations are useful for studying the interactions of molecules with surfaces or other molecules, such as in lubrication or material formulation contexts, as demonstrated in studies of di-tert-butyl disulfide on iron surfaces. nih.gov

Table 3: Potential Applications of MD Simulations for this compound

Material PropertyInformation Gained from MD Simulation
Density & Viscosity (Liquid)Prediction of bulk fluid properties
Glass Transition Temperature (Tg)Understanding behavior upon cooling/heating
Solubility & MiscibilityInteraction with solvents or other components in a mixture
Mechanical Properties (Solid)Response to stress and strain (e.g., elastic modulus)

Note: This table lists potential research areas, as specific MD studies on this compound are not currently available in the literature.

Advanced Analytical Methodologies for Di Tert Butyl Succinate and Its Derivatives

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the molecular structure of Di-tert-butyl succinate (B1194679).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure of Di-tert-butyl succinate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two characteristic signals. A singlet corresponding to the eighteen equivalent protons of the two tert-butyl groups would appear at approximately 1.45 ppm. A second singlet, representing the four equivalent methylene (B1212753) protons of the succinate backbone, would be observed around 2.5-2.6 ppm. The integration of these peaks would be in a 9:2 ratio, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key chemical shifts are anticipated for the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene carbons of the succinate chain. For a similar compound, diethyl succinate, characteristic shifts are observed at approximately 172.36 ppm (carbonyl), 60.67 ppm (O-CH₂), 29.26 ppm (succinate CH₂), and 14.24 ppm (CH₃). nih.gov For this compound, the signals for the quaternary and methyl carbons of the tert-butyl group would replace the ethyl signals.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The most prominent absorption band is the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic peaks include C-O stretching vibrations and C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is generally not a primary technique for the structural characterization of simple aliphatic esters like this compound, as they lack significant chromophores that absorb in the UV-Vis range. However, it can be employed to monitor reactions involving chromophoric starting materials or products. researchgate.net For instance, if this compound were functionalized with a UV-absorbing moiety, UV-Vis spectroscopy would be essential for quantifying the degree of functionalization. researchgate.net

Interactive Data Table: Spectroscopic Data for Succinate Esters
CompoundTechniqueChemical Shift (ppm) / Wavenumber (cm⁻¹)Assignment
Diethyl Succinate¹H NMR1.26, 4.19, 2.62CH₃, O-CH₂, C(O)-CH₂
Diethyl Succinate¹³C NMR14.24, 60.67, 29.26, 172.36CH₃, O-CH₂, C(O)-CH₂, C=O
This compound (Expected)¹H NMR~1.45, ~2.55C(CH₃)₃, C(O)-CH₂
This compound (Expected)IR~1740C=O stretch (ester)

Chromatographic Techniques (e.g., Gas Chromatography, Gel Permeation Chromatography)

Chromatographic methods are essential for separating and quantifying this compound from reaction mixtures and for analyzing the molecular weight of its polymeric derivatives.

Gas Chromatography (GC) is a suitable technique for analyzing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities. The retention time in the GC column is characteristic of the compound under specific conditions, while the mass spectrum provides a fragmentation pattern that can be used for structural confirmation.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is indispensable for the analysis of polymers derived from this compound, such as poly(butylene succinate) (PBS) and its copolymers. mdpi.com GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw). mdpi.combit.edu.cn This information is critical for understanding the physical and mechanical properties of the resulting polyesters.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide valuable information about the thermal properties and stability of this compound and its polymers.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and glass transition temperature of materials. For this compound, a sharp endothermic peak corresponding to its melting point would be observed. chemicalbook.com In the context of its polymeric derivatives like PBS, DSC is used to study the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), which are crucial for defining the material's processing window and application range. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability and decomposition profile of this compound and its polymers. The resulting thermogram provides information on the onset of decomposition and the temperature at which maximum weight loss occurs, which is indicative of the material's stability at elevated temperatures. researchgate.net

Interactive Data Table: Thermal Properties of Succinate-Based Materials
MaterialTechniquePropertyValue
This compoundDSCMelting Point36-37 °C chemicalbook.com
Poly(butylene succinate) (PBS)DSCGlass Transition Temperature (Tg)Varies with molecular weight
Poly(butylene succinate) (PBS)DSCMelting Temperature (Tm)Varies with molecular weight
Poly(butylene succinate) (PBS)TGADecomposition TemperatureDependent on conditions

Microscopic Imaging and Structural Analysis (e.g., Scanning Electron Microscopy, X-ray Crystallography)

Microscopic and crystallographic techniques are employed to investigate the morphology and crystal structure of this compound and its derivatives.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. For polymeric materials derived from this compound, SEM can be used to study the surface texture, phase separation in blends, and the morphology of fractures, which can be correlated with mechanical properties. Biological specimens for SEM can be prepared using a t-butyl alcohol freeze-drying method. nih.gov

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction could be used to determine the exact bond lengths, bond angles, and conformation of this compound in its solid state. For a related compound, dibutyl succinate, the crystal structure has been determined, revealing a monoclinic system with the space group P 1 21/c 1. nih.gov X-ray diffraction (XRD) is also used to analyze the crystalline structure and determine the degree of crystallinity in semi-crystalline polymers like PBS. mdpi.com

Real-Time In-Process Monitoring and Control Systems

The synthesis of polyesters, including those derived from succinic acid, can be monitored in real-time using various in-process control systems, often referred to as Process Analytical Technology (PAT). These systems allow for the continuous monitoring of reaction parameters and product quality, leading to improved process control and consistency.

Techniques such as in-situ infrared spectroscopy (FTIR) or Raman spectroscopy can be used to track the concentration of reactants and products during esterification and polycondensation reactions. google.com This real-time data allows for precise control over reaction endpoints and can help in optimizing reaction conditions to achieve desired molecular weights and properties in the final polymer. google.com

Principles and Applications of Green Analytical Chemistry

Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally friendly and safer. researchgate.net The principles of GAC are highly relevant to the analysis of this compound and its derivatives. mdpi.com

The core principles of GAC include:

Waste Prevention: Designing analytical methods to minimize waste generation. mdpi.com

Safer Solvents and Auxiliaries: Using less toxic and more environmentally benign solvents. mdpi.comjk-sci.com

Energy Efficiency: Selecting methods that consume less energy.

Use of Renewable Feedstocks: Employing reagents and solvents derived from renewable sources where possible. researchgate.net

Miniaturization and Automation: Reducing the scale of analyses and automating procedures to decrease reagent consumption and waste. researchgate.netslideshare.net

Avoiding Derivatization: Direct analytical methods are preferred to avoid the use of additional reagents. researchgate.netresearchgate.net

In the context of this compound analysis, GAC principles can be applied by:

Developing direct injection GC methods to avoid sample preparation steps.

Using greener solvents in liquid chromatography if required.

Employing miniaturized techniques like solid-phase microextraction (SPME) for sample preparation, which significantly reduces solvent usage. explorationpub.com

Utilizing spectroscopic techniques that require minimal or no sample preparation.

By integrating these principles, the environmental impact of the analytical characterization of this compound and its related compounds can be significantly reduced.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Di-tert-butyl succinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via esterification of succinic acid with tert-butanol under acidic catalysis. Key variables include solvent choice (e.g., toluene for azeotropic water removal), catalyst type (e.g., sulfuric acid or p-toluenesulfonic acid), and temperature control (80–120°C). To optimize yields, researchers should:

  • Conduct fractional factorial experiments to assess interactions between variables (e.g., molar ratio of reactants, reaction time) .
  • Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR to identify kinetic bottlenecks.
  • Purify via recrystallization or column chromatography, ensuring characterization by 1^1H/13^{13}C NMR to confirm esterification completeness .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1^1H NMR signals at δ 1.4–1.5 ppm (tert-butyl groups) and δ 2.6–2.8 ppm (succinate backbone protons). 13^{13}C NMR should show carbonyl carbons at ~170 ppm and tert-butyl carbons at ~28–30 ppm.
  • IR Spectroscopy : Confirm ester C=O stretches near 1740 cm1^{-1} and tert-butyl C-H bends at ~1360–1390 cm1^{-1}.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 260 (M+^+) and fragment ions corresponding to tert-butyl loss (m/z 203) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model electron density maps and identify electrophilic sites (e.g., carbonyl carbons).
  • Simulate transition states for nucleophilic attack (e.g., by amines or alkoxides) to estimate activation energies.
  • Validate predictions with kinetic experiments under controlled conditions (e.g., varying nucleophile concentration, solvent polarity) .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Conduct systematic differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across multiple labs using standardized heating rates (e.g., 10°C/min under nitrogen).
  • Compare degradation onset temperatures and activation energies via the Flynn-Wall-Ozawa method to identify experimental outliers.
  • Analyze solvent residues (via GC-MS) or catalytic impurities (e.g., residual acids) that may accelerate decomposition .

Q. How can researchers design experiments to investigate the hydrolytic degradation kinetics of this compound in aqueous media?

  • Methodological Answer :

  • Use a PICOT framework:
  • Population : this compound in pH-buffered solutions (pH 2–12).
  • Intervention : Hydrolysis under controlled temperature (25–60°C) and ionic strength.
  • Comparison : Degradation rates vs. tert-butyl ester analogs (e.g., di-tert-butyl adipate).
  • Outcome : Rate constants (k) calculated via HPLC monitoring of succinic acid formation.
  • Time : Sampling intervals (0–48 hrs) to construct kinetic profiles .
  • Apply the Arrhenius equation to extrapolate shelf-life under storage conditions.

Guidance for Contradictory Data Analysis

  • Systematic Review : Use databases like SciFinder or Web of Science to aggregate published stability data. Apply meta-analysis tools to identify outliers or methodological inconsistencies (e.g., uncontrolled humidity) .
  • Controlled Replication : Repeat disputed experiments with rigorous impurity profiling (e.g., residual catalysts quantified via ICP-MS) .

Safety and Compliance

  • Handling : Use chemically resistant gloves (e.g., nitrile) and ventilation to avoid inhalation exposure, as analogs like di-tert-butyl dicarbonate exhibit acute toxicity .
  • Waste Disposal : Follow institutional guidelines for ester-containing waste, emphasizing neutralization before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.